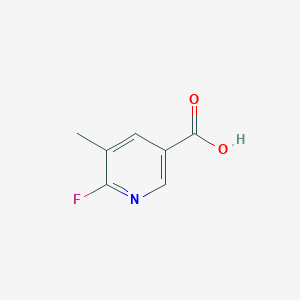
2-フルオロ-3-メチルピリジン-5-カルボン酸
説明
2-Fluoro-3-methyl-pyridine-5-carboxylic acid is an organic compound with the molecular formula C7H6FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom at the 2-position and a carboxylic acid group at the 5-position makes this compound unique and valuable in various chemical applications .
科学的研究の応用
2-Fluoro-3-methyl-pyridine-5-carboxylic acid has a wide range of applications in scientific research:
作用機序
Mode of Action
It’s known that fluorinated pyridines can participate in various chemical reactions, such as suzuki–miyaura cross-coupling , which could potentially influence their interaction with biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化学分析
Biochemical Properties
2-Fluoro-3-methyl-pyridine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in heterocyclization reactions with alpha-oxocarboxylic acids and Suzuki-Miyaura coupling reactions . These interactions suggest that 2-Fluoro-3-methyl-pyridine-5-carboxylic acid can act as a precursor to biologically active molecules, including those with inhibitory activity against glycogen synthase kinase 3 and HCV NS5B polymerase .
Cellular Effects
The effects of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been implicated in neuroprotective, immunological, and anti-proliferative effects . Additionally, it assists in the absorption of zinc ions and other divalent or trivalent ions through the small intestine .
Molecular Mechanism
At the molecular level, 2-Fluoro-3-methyl-pyridine-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, molecules with fluorine groups, like 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, have been shown to improve drug potency by lowering the pKa of cyclic carbamates through key hydrogen bonding interactions with proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the stability of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid can be affected by various environmental conditions, leading to potential degradation and altered efficacy .
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, molecules with similar structures have shown acute toxicity and irritation at higher doses . Understanding the dosage threshold is essential for determining the safe and effective use of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid in research and therapeutic applications.
Metabolic Pathways
2-Fluoro-3-methyl-pyridine-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, picolinic acid, a related compound, is formed from 2-methylpyridine by oxidation and is involved in the kynurenine pathway . This suggests that 2-Fluoro-3-methyl-pyridine-5-carboxylic acid may also participate in similar metabolic processes.
Transport and Distribution
The transport and distribution of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation. For example, molecules with fluorine groups have been shown to interact with various transporters, influencing their distribution within the body .
Subcellular Localization
2-Fluoro-3-methyl-pyridine-5-carboxylic acid’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid typically involves the fluorination of 3-methyl-pyridine-5-carboxylic acid. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow fluorination processes. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .
Types of Reactions:
Oxidation: 2-Fluoro-3-methyl-pyridine-5-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
類似化合物との比較
- 2-Fluoro-4-methyl-pyridine-5-carboxylic acid
- 3-Fluoro-2-methyl-pyridine-5-carboxylic acid
- 2-Fluoro-3-methyl-pyridine-4-carboxylic acid
Uniqueness: 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs .
特性
IUPAC Name |
6-fluoro-5-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZDYHOLKCERQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585967 | |
| Record name | 6-Fluoro-5-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-35-6 | |
| Record name | 6-Fluoro-5-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-5-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


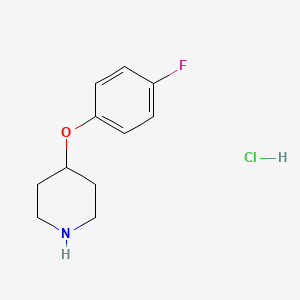

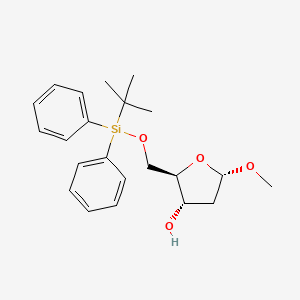


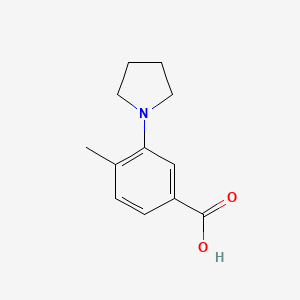
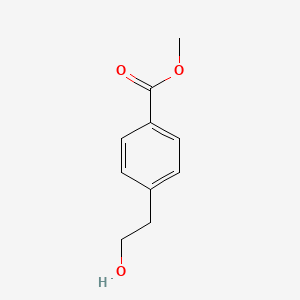
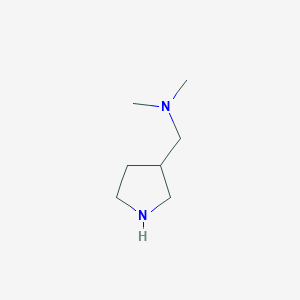

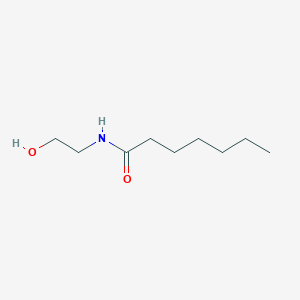
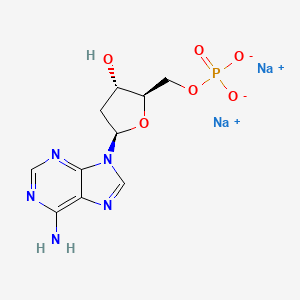
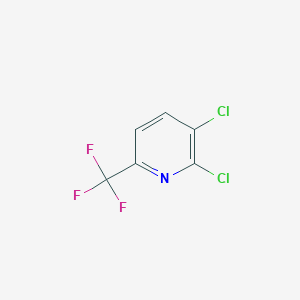

![2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1317711.png)
